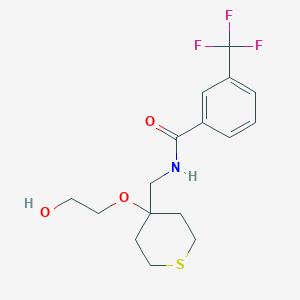
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H20F3NO3S and its molecular weight is 363.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity:
- Molecular Formula : C13H19F3N2O3S
- Molecular Weight : 355.5 g/mol
- Key Functional Groups : Hydroxyethoxy, trifluoromethyl, and tetrahydrothiopyran moiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of tetrahydrothiopyran have been shown to possess significant antibacterial properties against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The presence of the trifluoromethyl group may enhance lipophilicity, improving cell membrane penetration and antimicrobial efficacy.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Interaction studies suggest that it can bind to active sites of various enzymes, modulating their activity. This characteristic is crucial for drug design aimed at influencing biochemical pathways associated with diseases such as cancer . The thiophene ring in the structure plays a vital role in these interactions, allowing for specific binding affinities.
Case Studies
- Antibacterial Activity : A study involving combinatorial libraries of N-acylated derivatives demonstrated the effectiveness of similar compounds in inhibiting bacterial growth. These findings highlight the potential of this compound in developing new antibacterial agents .
- Enzyme Interaction : Research focused on the binding affinity of this compound with specific enzymes has shown promising results in inhibiting enzymatic activities critical for pathogen survival. Such interactions could lead to therapeutic applications in treating infections .
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydrothiopyran Derivative : The initial step involves synthesizing the tetrahydrothiopyran framework.
- Introduction of Hydroxyethoxy Group : This step enhances solubility and biological activity.
- Trifluoromethylation : The addition of the trifluoromethyl group is performed to increase lipophilicity and improve binding interactions with biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thiophene-2-carboxylic acid | Structure | Simple thiophene derivative; lacks tetrahydrothiopyran moiety |
| 2-Aminothiophene-3-carboxylic acid | Structure | Distinct biological activity; different functional groups |
| N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide | Structure | Related compound; similar structural features but different substituents |
属性
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3S/c17-16(18,19)13-3-1-2-12(10-13)14(22)20-11-15(23-7-6-21)4-8-24-9-5-15/h1-3,10,21H,4-9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRQCTNGFABNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














